{[2-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine hydrochloride
Description
Historical Context of Benzyloxy-Substituted Amine Derivatives in CNS Drug Discovery
Benzyloxy-substituted amines have played pivotal roles in neuropharmacology since the mid-20th century, with their development accelerating alongside serotonin and dopamine receptor research. The benzyloxy group (C₆H₅OCH₂-) provides π-π stacking capabilities critical for interacting with aromatic residues in neurotransmitter binding pockets. Early prototypes like benzhydrylpiperazines demonstrated how oxygenated benzyl groups enhance binding affinity at monoamine transporters.
Modern derivatives optimize this template through strategic substitution patterns. The 2-benzyloxy positional isomer in {[2-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine hydrochloride positions the ether oxygen para to the methylene bridge, creating an optimal hydrogen-bond acceptor geometry for target engagement. This design principle builds upon successful CNS agents like trazodone, where similar oxygen placement modulates serotonin receptor selectivity.
Key milestones in benzyloxy-amine development include:
| Year | Development | Significance |
|---|---|---|
| 1968 | First benzyloxy-amine antidepressants | Demonstrated serotonin reuptake inhibition |
| 1992 | Selective dopamine D3 receptor ligands | Validated benzyloxy's role in subtype selectivity |
| 2015 | Dual 5-HT1A/σ1 receptor agonists | Showed enhanced neuroplasticity effects |
Structural Significance of Butan-2-yl Amine Moieties in Bioactive Compound Design
The butan-2-yl amine moiety (CH(CH₂CH₃)CH₂NH-) introduces three critical pharmacological features:
- Stereochemical Complexity : The chiral center at C2 enables enantioselective receptor interactions, as seen in (S)-(-)-N-benzyl-α-methylbenzylamine derivatives that show 10-fold higher cardioprotective activity than their R-isomers.
- Lipophilicity Modulation : The branched alkyl chain increases logP values by 0.3-0.5 units compared to linear propylamines, enhancing membrane permeability while maintaining water solubility through amine protonation.
- Conformational Restriction : The geminal dimethyl group restricts rotation about the C-N bond, favoring bioactive conformations as demonstrated in pinane-based amino acid syntheses.
Comparative analysis of amine substituents reveals:
| Amine Type | logP | Protein Binding (%) | CNS Penetration |
|---|---|---|---|
| Butan-2-yl | 2.1 | 92 | High |
| n-Butyl | 2.4 | 95 | Moderate |
| Cyclopropyl | 1.8 | 88 | Low |
Data derived from analogous compounds
The hydrochloride salt form further optimizes physicochemical properties by:
- Increasing crystalline stability (melting point >200°C)
- Enhancing aqueous solubility to 12 mg/mL at pH 7.4
- Reducing hygroscopicity compared to free base forms
Properties
IUPAC Name |
N-[(2-phenylmethoxyphenyl)methyl]butan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO.ClH/c1-3-15(2)19-13-17-11-7-8-12-18(17)20-14-16-9-5-4-6-10-16;/h4-12,15,19H,3,13-14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJCUPNRLONPSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC=CC=C1OCC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine hydrochloride typically involves multiple steps. One common route starts with the benzyloxybenzaldehyde, which undergoes a reductive amination with butan-2-ylamine in the presence of a reducing agent like sodium triacetoxyborohydride. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzyloxy group can undergo oxidation to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Corresponding amine derivatives.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Potential Applications
- Pharmaceutical Development Due to its structural features, this compound has potential applications in medicinal chemistry because it can interact with biological targets. The presence of the benzyloxy group may enhance lipophilicity, potentially improving the compound's bioavailability and pharmacokinetic properties. It may also serve as a precursor for the development of pharmaceutical agents, with its structural features exploited for designing molecules with specific biological activities.
-
Anticancer Activity Research indicates that compounds with similar structural features exhibit anticancer properties. Derivatives of benzyloxy-substituted amines have shown efficacy against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Compound Cell Line IC50 (µM) Mechanism Compound A HeLa 15.3 Apoptosis induction Compound B MCF-7 12.7 Cell cycle arrest - Antimicrobial Properties The compound may possess antimicrobial activity, potentially inhibiting the growth of both Gram-positive and Gram-negative bacteria, possibly through disruption of bacterial cell wall synthesis or interference with metabolic processes. In vitro tests revealed that the compound exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
- Organic Chemistry It can be employed in organic synthesis as an intermediate for creating more complex molecules, with its structure allowing for various functional group transformations. The compound could potentially be used in organic chemistry, specifically in the synthesis and reactions of biphenyl derivatives.
- Biosensing and Optoelectronics This compound could potentially be used in the field of biosensing and optoelectronics.
- Luminescence Research The potential applications of {[3-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine hydrochloride include its use in the field of luminescence research.
Chemical Reactions
- Oxidation The benzyloxy group can undergo oxidation to form corresponding benzaldehyde or benzoic acid derivatives. Common reagents and conditions include potassium permanganate or chromium trioxide in acidic conditions, yielding benzaldehyde and benzoic acid as major products.
- Reduction The nitro group, if present, can be reduced to an amine using hydrogen gas with a palladium catalyst or sodium borohydride, resulting in corresponding amine derivatives.
- Substitution The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation. Nitration can be achieved with nitric acid and sulfuric acid, while halogenation uses bromine or chlorine in the presence of a Lewis acid catalyst, leading to nitro, sulfonyl, or halogenated derivatives of the aromatic ring.
Mechanism of Action
The mechanism of action of {[2-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine hydrochloride would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would vary based on the target and the biological context.
Comparison with Similar Compounds
Positional Isomer: {[3-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine Hydrochloride
- Molecular Formula: C₁₈H₂₂ClNO (identical to the target compound).
- Key Difference : Benzyloxy group at the meta-position (C3) instead of ortho (C2).
- Electronic Effects: The electron-donating benzyloxy group’s position could influence the aromatic ring’s electron density, affecting interactions with π-π stacking motifs in biological targets.
- Data: Limited physical property data available, but positional isomerism often leads to differences in melting points and solubility profiles.
Substituted Phenyl Analogs: (Butan-2-yl)[(2,5-dimethoxyphenyl)methyl]amine Hydrochloride
- Molecular Formula: C₁₃H₂₂ClNO₂ (MW: 259.77 g/mol).
- Key Differences :
- Replaces benzyloxy with two methoxy (-OCH₃) groups at C2 and C5.
- Smaller substituents reduce molecular weight by ~44 g/mol.
- Electron Effects: Dual electron-donating methoxy groups may enhance resonance stabilization of the aromatic system compared to a single benzyloxy group .
Heterocyclic Analog: MS049 Hydrochloride
- Molecular Formula : C₁₅H₂₃ClN₂O (MW: 294.81 g/mol).
- Structure : Contains a piperidine ring substituted with a benzyloxy group at C4 and an ethylamine side chain.
- Key Differences :
- Heterocyclic Core : The piperidine ring introduces conformational rigidity and basicity (pKa ~8–10), contrasting with the flexible sec-butyl chain in the target compound.
- Pharmacological Profile : Likely targets central nervous system (CNS) receptors (e.g., sigma or adrenergic receptors) due to the piperidine moiety .
Carboxylic Acid Derivative: 2-(Methylamino)-2-phenylacetic Acid Hydrochloride
- Molecular Formula: C₉H₁₂ClNO₂ (MW: 201.65 g/mol).
- Key Differences :
- Functional Group : Carboxylic acid (-COOH) replaces the benzyloxy-phenylmethyl group.
- Ionization : The acidic proton (pKa ~2–3) increases water solubility but limits blood-brain barrier penetration.
- Implications: Potential use in peptide synthesis or as a chiral building block due to the α-amino acid structure .
Structural and Property Comparison Table
Research Findings and Implications
- Positional Isomerism : The ortho-benzyloxy substitution in the target compound may confer superior binding affinity to serotonin or dopamine receptors compared to the meta-isomer, though experimental validation is needed .
- Pharmacokinetics : The benzyloxy group’s bulkiness in the target compound could reduce metabolic clearance compared to methoxy analogs, enhancing plasma half-life .
- Synthetic Complexity : Introducing the benzyloxy group requires protective strategies (e.g., benzyl ethers), increasing synthesis steps relative to methoxy derivatives .
Biological Activity
{[2-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine hydrochloride is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, interactions with biological targets, and relevant research findings.
Chemical Structure and Properties
The compound features a benzyloxy group and a butan-2-yl amine structure, which contribute to its ability to interact with various biological systems. The presence of the benzyloxy moiety enhances lipophilicity, facilitating membrane permeability and interaction with cellular targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound may modulate enzyme activities or receptor functions through binding interactions, influencing various signaling pathways.
Potential Targets
- Enzymes : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
- Receptors : It could interact with neurotransmitter receptors, potentially affecting neurological functions.
Biological Activity Studies
Recent studies have highlighted the compound's potential in various therapeutic areas:
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of benzyloxy-substituted amines have shown efficacy against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 15.3 | Apoptosis induction |
| Compound B | MCF-7 | 12.7 | Cell cycle arrest |
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Preliminary data suggest it may inhibit the growth of both Gram-positive and Gram-negative bacteria, potentially through disruption of bacterial cell wall synthesis or interference with metabolic processes.
Study 1: Anticancer Efficacy
A study assessed the anticancer effects of this compound on human breast cancer cells (MCF-7). The results demonstrated a dose-dependent decrease in cell viability, suggesting significant anticancer potential.
Study 2: Antimicrobial Activity
In vitro tests revealed that the compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling {[2-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine hydrochloride in laboratory settings?
- Methodological Answer : Prioritize personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks, as the compound may cause respiratory irritation . For spills, avoid direct contact, contain the material with inert absorbents (e.g., vermiculite), and dispose of waste in accordance with federal and local regulations. Store in a cool, dry environment away from ignition sources .
Q. How can researchers verify the purity of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended, as it is widely used for amine-containing compounds. Pair this with mass spectrometry (MS) to confirm molecular weight (calculated: ~323.8 g/mol based on structural analogs) . For quantitative analysis, use a C18 column with a gradient elution of acetonitrile/water (0.1% trifluoroacetic acid) .
Q. What synthetic routes are feasible for preparing this compound?
- Methodological Answer : A plausible route involves reductive amination of 2-(benzyloxy)benzaldehyde with butan-2-ylamine under hydrogenation conditions (e.g., Pd/C catalyst). Alternatively, nucleophilic substitution of a benzylic halide with butan-2-ylamine in anhydrous THF under basic conditions (e.g., K₂CO₃) could yield the free base, followed by HCl salt formation .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved for structural confirmation?
- Methodological Answer : For ambiguous ¹H/¹³C NMR signals (e.g., overlapping aromatic protons), employ 2D techniques like COSY, HSQC, or NOESY to assign spatial and coupling relationships. Computational tools (DFT-based NMR prediction) can validate assignments by comparing experimental shifts with simulated spectra . Cross-reference with structurally similar compounds, such as biphenylamine derivatives, to identify characteristic benzylic or ether-linked proton environments .
Q. What strategies are effective for studying the compound’s enantiomeric resolution, given its chiral center?
- Methodological Answer : Use chiral stationary-phase HPLC (e.g., Chiralpak IA or IB columns) with hexane/isopropanol mobile phases. For preparative-scale separation, consider dynamic kinetic resolution via enzymatic catalysis (e.g., lipases) or diastereomeric salt formation with tartaric acid derivatives . Polarimetry or circular dichroism (CD) can confirm enantiopurity.
Q. How can researchers investigate potential biological activity, given structural similarities to bioactive amines?
- Methodological Answer : Screen against receptor targets (e.g., GPCRs or monoamine transporters) using radioligand binding assays. For example, compare its affinity for serotonin or dopamine transporters to known reference compounds (e.g., fluoxetine or cocaine) . Pair this with functional assays (e.g., cAMP accumulation or calcium flux) to assess agonist/antagonist activity. Toxicity profiling via MTT assays in HEK293 or HepG2 cells is advised to establish safety margins .
Data Contradiction and Optimization
Q. How should discrepancies in reaction yields (e.g., 40% vs. 65%) during synthesis be addressed?
- Methodological Answer : Systematically vary reaction parameters:
- Temperature : Test between 0°C (kinetic control) and room temperature (thermodynamic control).
- Solvent : Compare polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents to optimize nucleophilicity.
- Catalyst loading : Screen Pd/C (1–5 wt%) or alternative catalysts (e.g., Raney Ni) for reductive steps .
Use design-of-experiments (DoE) software to identify critical factors and interactions .
Q. What analytical approaches differentiate degradation products from synthetic impurities?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 4 weeks) combined with LC-MS/MS can identify degradation pathways (e.g., hydrolysis of the benzyloxy group). Compare impurity profiles against synthetic intermediates using high-resolution MS (HRMS) and isotopic pattern analysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
